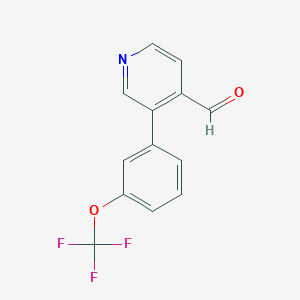
9.11(13)-Eremophiladien-12-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9.11(13)-Eremophiladien-12-oic acid is a naturally occurring sesquiterpenoid compound. It is primarily found in certain species of plants and is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its diverse applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9.11(13)-Eremophiladien-12-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound can be employed. These methods are advantageous due to their scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions: 9.11(13)-Eremophiladien-12-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
9.11(13)-Eremophiladien-12-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9.11(13)-Eremophiladien-12-oic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
9(Z),11(E),13(E)-Octadecatrienoic Acid: This compound shares some structural similarities but differs in its biological activities and applications.
9,12-Octadecadienoic Acid: Another similar compound with distinct chemical properties and uses.
Uniqueness: 9.11(13)-Eremophiladien-12-oic acid is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-13-8-7-12(9-15(10,13)3)11(2)14(16)17/h8,10,12H,2,4-7,9H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1 |
InChI Key |
FMWJHXDPCQWVEJ-JVLSTEMRSA-N |
Isomeric SMILES |
C[C@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C(=O)O |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


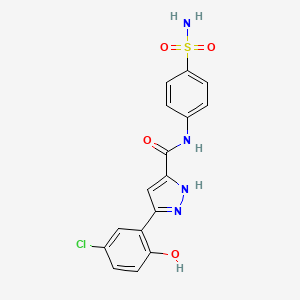
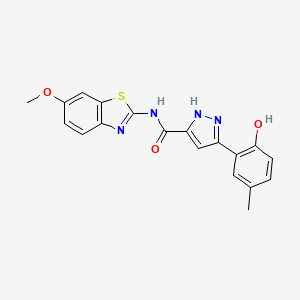
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

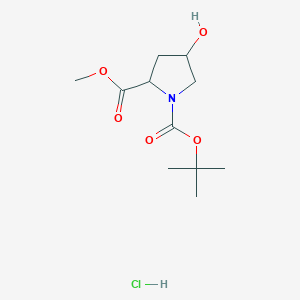
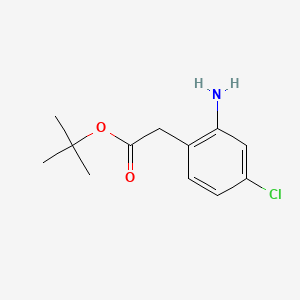
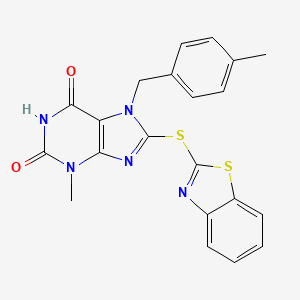
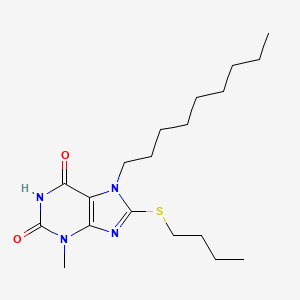
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
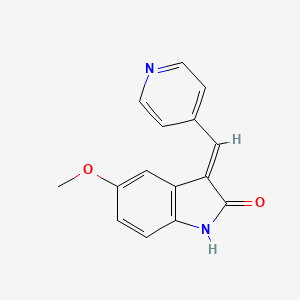
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
